2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide is a chemical compound notable for its potential applications in pharmaceuticals and agrochemicals. This compound features a bromine atom attached to a pyrazine ring, along with a 1-methylpiperidine moiety, making it a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, which can lead to the development of new therapeutic agents and industrial chemicals.
The synthesis of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide typically involves the reaction of 2-bromo-5-chloropyrazine with 1-methylpiperidine. This reaction is generally facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). After the initial reaction, hydrobromic acid is added to form the hydrobromide salt.
The molecular formula of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide is . The compound's structure can be represented by the following identifiers:
CN1CCCC(C1)c1cnc(cn1)Br.Br
InChI=1S/C10H14BrN3.BrH/c1-14-4-2-3-8(7-14)9-5-13-10(11)6-12-9;/h5-6,8H,2-4,7H2,1H3;1H
These notations detail the arrangement of atoms within the molecule, emphasizing its heterocyclic nature with a bromine substituent .
The molecular weight of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide is approximately 284.14 g/mol. Its structural features contribute to its reactivity and potential interactions in biological systems.
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide can undergo several types of chemical reactions:
Common reagents involved in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate. Solvents such as DMF or toluene are frequently utilized depending on the specific reaction conditions.
The mechanism of action for 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide is primarily based on its interactions with biological targets, including enzymes or receptors. The presence of the bromine atom and the pyrazine ring enhances its ability to bind to these targets, potentially modulating enzymatic activity or influencing receptor signaling pathways.
The compound typically appears as a crystalline solid with properties dependent on its purity and crystallization conditions. Specific melting points and solubility characteristics can vary based on preparation methods.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are often employed to characterize its purity and structural integrity .
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide has diverse applications in various fields:
This compound exemplifies how specific structural features can influence both reactivity and applicability across different scientific disciplines, making it an important subject of study in synthetic chemistry and drug development.
Regioselective bromination of pyrazine derivatives is critical for installing the C-2 bromine substituent in the target molecule. The electron-deficient nature of the pyrazine ring directs electrophilic bromination to specific positions. For 5-methylpyrazine, bromination occurs preferentially at the 2-position due to the combined electronic effects of the ring nitrogens and the methyl group’s hyperconjugation. Direct bromination of 5-methylpyrazine using bromine or pyridinium tribromide in polar aprotic solvents like DMF yields 2-bromo-5-methylpyrazine (CAS 98006-90-7) with moderate selectivity. However, this method often generates dibrominated byproducts, requiring careful chromatographic separation [5] .
Table 1: Comparison of Pyrazine Bromination Methods
Substrate | Reagent | Solvent | Temp (°C) | Regioselectivity (2-Br:Others) | Yield (%) |
---|---|---|---|---|---|
5-Methylpyrazine | Br₂ | DCM | 25 | 3:1 | 45 |
5-Methylpyrazine | Pyridinium tribromide | DMF | 25 | 8:1 | 72 |
2-Phenylimidazo[1,2-a]pyridine | Pyridinium tribromide | DMF | 25-43 | >20:1* | 95 |
Ultrasonic irradiation enhances selectivity via improved mass transfer .
Alternative approaches employ halogenated precursors or halogen-metal exchange strategies. For example, 2,5-dibromopyridine undergoes directed ortho-metalation followed by formylation to yield 2-bromo-5-formylpyridine—a strategy potentially adaptable to pyrazine systems using Grignard reagents like i-PrMgCl in THF at 0-20°C [9]. This method minimizes isomer formation and operates under milder conditions than traditional lithiation (-78°C).
The 1-methylpiperidin-3-yl substituent is synthesized via catalytic hydrogenation of pyridine precursors. 3-Picoline derivatives serve as key starting materials, undergoing partial reduction under controlled conditions. Heterogeneous catalysts like Pd/C or PtO₂ facilitate cis-hydrogenation in acidic media (e.g., acetic acid), while homogeneous catalysts enable asymmetric synthesis. A particularly effective protocol employs ammonium formate as a hydrogen donor with Pd/C in methanol, achieving high conversion rates without high-pressure equipment [2].
Critical parameters include:
Table 2: Hydrogenation Conditions for Pyridine Derivatives
Substrate | Catalyst | Reductant | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|
3-Picoline | Pd/C (10%) | H₂ (50 psi) | AcOH | 12 | 92 |
3-Cyanopyridine | PtO₂ | NH₄HCO₂ | MeOH | 3 | 88 |
3-Acetylpyridine | Ru-(S)-BINAP | H₂ (100 psi) | Toluene | 24 | 85 (95% ee) |
Palladium-catalyzed cross-coupling links the bromopyrazine and piperidine moieties. Suzuki-Miyaura coupling using arylboronic acids exemplifies this approach, though adaptations are required for C-N bond formation. Buchwald-Hartwig amination connects 2-bromo-5-methylpyrazine with 3-amino-1-methylpiperidine using Pd₂(dba)₃/XPhos catalysts, yielding 5-methyl-2-(1-methylpiperidin-3-yl)pyrazine [5] [7]. Key optimization factors include:
An alternative route employs 3-(5-bromopyrazin-2-yl)-1-methylpiperidine intermediates synthesized via nucleophilic aromatic substitution (SNAr) between 2,5-dibromopyrazine and 1-methylpiperidin-3-amine. This method avoids precious metals but requires electron-withdrawing groups for sufficient pyrazine reactivity [5] [8].
Stereocontrol at the piperidine C-3 position is achieved through three primary strategies:
The trans isomer predominates in hydrogenation products due to thermodynamic stability, while cis isomers form as minor byproducts (<10%) under kinetic control. Chiral HPLC analysis (Chiralpak AD-H column) confirms enantiomeric excess, avoiding derivatization [6].
Hydrobromide salt formation enhances crystallinity, stability, and aqueous solubility of the free base. Solvent selection critically impacts crystal morphology and purity:
Counterion studies reveal superior stability for hydrobromide vs. hydrochloride salts under accelerated conditions (40°C/75% RH). After 4 weeks, hydrobromide retains >98% potency versus 92% for hydrochloride, attributed to tighter crystal packing and lower hygroscopicity. Single-crystal XRD confirms the protonation site at the piperidine nitrogen rather than the pyrazine ring [2].
Table 3: Salt Crystallization Optimization Parameters
Parameter | IPA/Water System | EtOAc System | THF/Heptane System |
---|---|---|---|
Solubility (g/mL) | 0.15 | 0.08 | 0.12 |
Crystal habit | Prismatic | Needles | Aggregates |
Residual solvent (%) | 0.03 | 0.15 | 0.22 |
Stability (TGA onset) | 195°C | 182°C | 175°C |
Comprehensive Compound Index
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7